molecular formula C6H2BrF3 B152817 1-Bromo-2,4,5-trifluorobenzene CAS No. 327-52-6

1-Bromo-2,4,5-trifluorobenzene

Cat. No. B152817
CAS RN: 327-52-6
M. Wt: 210.98 g/mol
InChI Key: DVTULTINXNWGJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water . These methods suggest that the synthesis of 1-Bromo-2,4,5-trifluorobenzene could potentially be carried out through direct halogenation of a suitable precursor under controlled conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of several phosphorus-containing fluorinated benzenes were confirmed by 19F NMR spectroscopy and X-ray crystallography . The crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . These findings indicate that 1-Bromo-2,4,5-trifluorobenzene would likely exhibit similar intermolecular interactions and crystal packing influenced by the presence of bromine and fluorine atoms.

Chemical Reactions Analysis

Fluorinated benzenes can undergo various chemical reactions, including defluorination and azidation. For instance, 1,3,5-trichloro-2,4,6-trifluorobenzene and related compounds were selectively defluorinated and converted into triazides . This suggests that 1-Bromo-2,4,5-trifluorobenzene could also participate in similar reactions, potentially serving as an intermediate for the synthesis of other functionalized aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluorosubstituted benzenes are influenced by the nature of the substituents. The crystal structures of several bromo- and bromomethyl-substituted benzenes revealed various types of intermolecular interactions, such as C–H⋅⋅⋅Br and C–Br⋅⋅⋅Br, which affect their packing and stability . The spectroscopic analysis of 1-bromo-2,3,5,6-tetramethylbenzene provided insights into its molecular conformation and vibrational spectra . These studies imply that 1-Bromo-2,4,5-trifluorobenzene would have distinct physical properties, such as melting and boiling points, solubility, and density, which would be determined by its molecular structure and intermolecular forces.

Scientific Research Applications

Organometallic Chemistry and Regiospecificity

1-Bromo-2,4,5-trifluorobenzene is utilized in organometallic chemistry, particularly in the functionalization of related compounds. Heiss and Schlosser (2003) demonstrated how novel organometallic recipes can achieve regioflexibility, which is crucial in the production of various derivatives (Heiss & Schlosser, 2003).

Synthesis of Triazidation Compounds

Chapyshev and Chernyak (2013) explored the selective defluorination of 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene, leading to the formation of 1,3,5-triazido-2-bromo-4,6-dichlorobenzene. These compounds have potential applications in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).

Synthesis of Dibromobenzenes

Diemer, Leroux, and Colobert (2011) discussed the synthesis of various 1,2-dibromobenzenes, with 1-Bromo-2,4,5-trifluorobenzene acting as an intermediate. These compounds are essential in various organic transformations (Diemer, Leroux, & Colobert, 2011).

Electrochemical Studies

Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene. Their study provides insights into the reaction mechanisms and byproducts in the fluorination process (Horio et al., 1996).

Applications in Molecular Synthesis

Agou et al. (2015) described the use of 1-bromo-2,3,4,5-tetraethylalumole in producing 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process involves interesting molecular ring expansions and is significant in organic and inorganic chemistry (Agou et al., 2015).

Pharmaceutical and Material Science Applications

Deng, Shen, Zhao, Yan, and Zhang (2015) reported on the synthesis of 2,4,5-trifluorobenzoic acid, an important intermediate in the pharmaceutical industry and material science, using 2,4,5-trifluorobromobenzene. They developed a continuous microflow process for this synthesis (Deng et al., 2015).

Vibrational Spectroscopy Studies

Reddy and Rao (1994) conducted a vibrational spectroscopy study on 1-bromo-2,4-difluorobenzene and similar compounds. This research contributes to the understanding of molecular vibrations and their applications in material science (Reddy & Rao, 1994).

Safety And Hazards

When handling 1-Bromo-2,4,5-trifluorobenzene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-bromo-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTULTINXNWGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186366
Record name 1-Bromo-2,4,5-trifluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4,5-trifluorobenzene

CAS RN

327-52-6
Record name 1-Bromo-2,4,5-trifluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4,5-trifluorobenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4,5-trifluorobenzene
Source EPA DSSTox
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Record name 1-bromo-2,4,5-trifluorobenzene
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Record name 1-BROMO-2,4,5-TRIFLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
AJ Bridges, WC Patt, TM Stickney - The Journal of Organic …, 1990 - ACS Publications
As part of a synthetic program in quinolone antiinfec-tives, we wished to prepare 2, 4, 5-trifluorobenzoic acid (1) and 3-bromo-2, 5, 6-trifluorobenzoic acid (2) from 1-bromo-2, 4, 5-…
Number of citations: 42 pubs.acs.org
GB Deacon, DG Vince - Australian Journal of Chemistry, 1975 - CSIRO Publishing
Reaction of bromobis(polyfluorophenyl)thallium(III) compounds, R2TlBr (R = C6F5, p-HC6F4, m-HC6F4 or 3,5-H2C6F3) and (C6F5)2TlOH, with copper powder in boiling 1,4-dioxan (…
Number of citations: 25 www.publish.csiro.au
PL Coe, AJ Waring, TD Yarwood - Journal of the Chemical Society …, 1995 - pubs.rsc.org
The formation of lithio derivatives from fluorinated benzenes and fluorinated bromobenzenes has been studied. The bases used were lithium diisopropylamide (LDA) in THF–hexane, …
Number of citations: 54 pubs.rsc.org
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
ZR Woydziak, L Fu, BR Peterson - The Journal of organic …, 2012 - ACS Publications
Fluorination of fluorophores can substantially enhance their photostability and improve spectroscopic properties. To facilitate access to fluorinated fluorophores, bis(2,4,5-trifluorophenyl)…
Number of citations: 45 pubs.acs.org
M Sova, R Frlan, S Gobec, Z Časar - ACS omega, 2020 - ACS Publications
Various organic impurities (starting materials, reagents, intermediates, degradation products, by-products, and side products) could be present in active pharmaceutical ingredients …
Number of citations: 5 pubs.acs.org
F Liu, W Yu, W Ou, X Xu, L Ruan… - Journal of Chemical …, 2010 - journals.sagepub.com
A novel synthetic route to chiral β-amino acid derivative has been developed by a Grignard reaction of 2,4,5-trifluo-rophenyl magnesium bromide with the Weinreb amide derivative of L-…
Number of citations: 8 journals.sagepub.com
WR Turner, MJ Suto - Tetrahedron letters, 1993 - Elsevier
The synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid is …
Number of citations: 17 www.sciencedirect.com
X Pan, S Bai, W Yu, D Ding, D Zhao… - Synthetic …, 2015 - Taylor & Francis
3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid (9) was obtained from L-methionine in six steps with a total yield of 32%. The α -amino acid segment of L-methionine was transferred …
Number of citations: 4 www.tandfonline.com
X Pan, W Yu, W Ou, X Tao, J Wan… - Journal of Chemical …, 2011 - journals.sagepub.com
A chiral β-amino acid derivative was synthesised by a cobalt-catalysed alkylation of 2,4,5-trifluorophenyl magnesium bromide with the alkyl halide derivative of L-aspartic acid, using an …
Number of citations: 4 journals.sagepub.com

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